6-methyl-2-(methylsulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide

Description

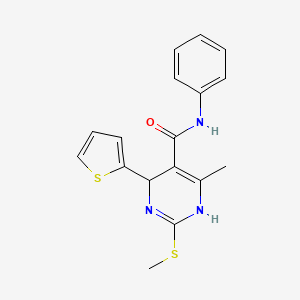

6-Methyl-2-(methylsulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide is a dihydropyrimidine derivative characterized by a heterocyclic core with distinct substituents: a methyl group at position 6, a methylsulfanyl (SCH₃) moiety at position 2, a phenyl group attached to the carboxamide nitrogen, and a thiophen-2-yl group at position 4 (Fig. 1). Dihydropyrimidines are structurally analogous to 1,4-dihydropyridines (DHPs), a class known for calcium channel modulation and antimicrobial activity .

Synthetic routes for analogous compounds involve Biginelli-like multicomponent reactions, as seen in , where similar dihydropyrimidines are synthesized using aldehydes, β-ketoesters, and thioureas under acidic conditions .

Properties

IUPAC Name |

6-methyl-2-methylsulfanyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c1-11-14(16(21)19-12-7-4-3-5-8-12)15(13-9-6-10-23-13)20-17(18-11)22-2/h3-10,15H,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMDIRLMQDAWHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N=C(N1)SC)C2=CC=CS2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Substituent Variations and Physical Properties of Analogous Dihydropyrimidines

Key Observations :

- Thiophen-2-yl vs.

- Methylsulfanyl vs. Oxoethyl-sulfanyl : The methylsulfanyl group (target compound) introduces electron-donating effects, stabilizing the dihydropyrimidine ring, whereas oxoethyl-sulfanyl (AZ331) adds steric bulk and polarity .

- Hydroxyl vs. Nitro Groups : Hydroxyl substituents (5e) lower melting points due to hydrogen bonding, while nitro groups (5c) increase thermal stability via resonance .

Table 2: Antimicrobial Activity of Triazine and Pyrimidine Derivatives

Key Findings :

- This suggests dihydropyrimidines may have superior bioactivity due to enhanced ring flexibility and hydrogen-bonding capacity .

- Thiophene’s Role : Thiophen-2-yl groups (target compound, AZ331) are associated with improved antifungal activity in dihydropyridines, likely due to increased lipophilicity and sulfur-mediated interactions .

Insights :

- Biginelli vs. Vilsmeier-Haack : The target compound’s synthesis likely follows a Biginelli approach (as in ), offering higher yields (~87%) compared to Vilsmeier-Haack reactions (~70–85%) .

- Role of POCl₃ : In , POCl₃ facilitates formylation at position 3, enabling further functionalization—a strategy applicable to the target compound for derivative synthesis .

Crystallographic and Conformational Analysis

- Dihedral Angles : Pyrimidine derivatives () exhibit dihedral angles of 12.8°–86.1° between the core and substituents, influencing molecular packing and solubility . The thiophen-2-yl group in the target compound may adopt a near-coplanar conformation (similar to fluorophenyl in ), optimizing crystal lattice interactions .

- Hydrogen Bonding : Weak C–H⋯O and C–H⋯π bonds stabilize crystal structures (), a feature expected in the target compound due to its carboxamide and thiophene moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.